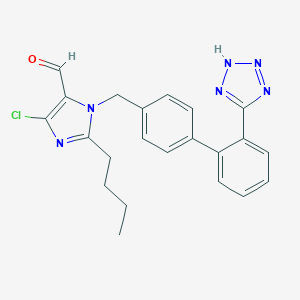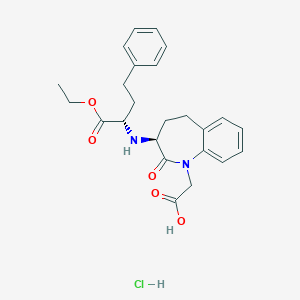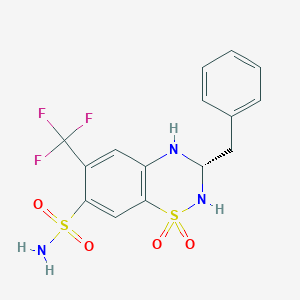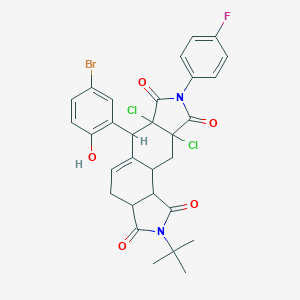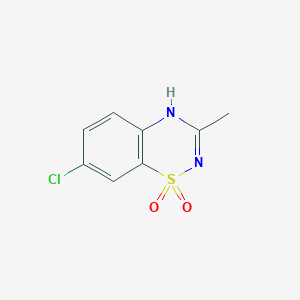
Abiraterone acetate
概要
説明
アビラテロン酢酸塩は、主に前立腺がんの治療に使用される薬剤です。Zytiga や Yonsa などのブランド名で販売されています。この化合物は、特にコルチコステロイドとの併用で、転移性去勢抵抗性前立腺がん (mCRPC) および転移性高リスク去勢感受性前立腺がん (mCSPC) の治療に有効です 。 アビラテロン酢酸塩は、前立腺がん細胞の増殖を促進する可能性のあるホルモンであるアンドロゲンの産生を阻害することによって作用します .
生化学分析
Biochemical Properties
Abiraterone acetate interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . Inhibition of 17α-hydroxylase suppresses hydroxylation of pregnenolone and progesterone at C17 . It also inhibits sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of DHEA and other endogenous steroids and compounds .
Cellular Effects
The effects of this compound on cells are primarily related to its role in inhibiting androgen synthesis. By blocking the enzyme necessary for androgen synthesis, it reduces the levels of androgens that can stimulate the growth of prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme CYP17A1. By inhibiting this enzyme, it prevents the conversion of pregnenolone and progesterone into androgens .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis. It interacts with the enzyme CYP17A1, which is crucial for the conversion of pregnenolone and progesterone into androgens .
準備方法
合成経路と反応条件
アビラテロン酢酸塩の調製には、いくつかのステップが含まれます。一般的な方法の1つは、17-ハロゲン-アンドロスタン-ジエン-3β-アルコール酢酸塩と3-ピリジンボロン酸ピナコールエステルを原料とする方法です。 これらの化合物は、触媒の存在下でカップリング反応を起こしてアビラテロン酢酸塩を生成します 。 この方法は、簡便性、原料の入手可能性、および品質管理が可能なため、工業生産に適しています .
工業生産方法
アビラテロン酢酸塩の工業生産には、多くの場合、溶媒蒸発、直接圧縮、融解造粒、共沈殿、共結晶化などの技術が用いられ、化合物の溶解度とバイオアベイラビリティが向上しています 。 ナノクリスタル技術も、アビラテロン酢酸塩の溶解速度と経口バイオアベイラビリティを向上させるために用いられています .
化学反応の分析
反応の種類
アビラテロン酢酸塩は、加水分解、酸化、還元など、さまざまな化学反応を起こします。 この化合物は、生体内で加水分解されて、活性代謝物であるアビラテロンを生成します .
一般的な試薬と条件
アビラテロン酢酸塩の合成および反応に使用される一般的な試薬には、カップリング反応用の触媒、結晶化用の溶媒、ナノクリスタル製剤の安定剤などがあります .
主な生成物
アビラテロン酢酸塩の加水分解で生成される主な生成物はアビラテロンであり、これは薬物の活性型です 。この代謝物は、化合物の治療効果の原因となります。
科学研究アプリケーション
アビラテロン酢酸塩は、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。 医学では、アンドロゲン生合成を阻害することによって、進行した前立腺がんの治療に使用されます 。 研究によると、アビラテロン酢酸塩は、転移性前立腺がん患者の生存率を大幅に向上させる可能性があります .
製薬業界では、アビラテロン酢酸塩は、ナノクリスタル錠剤など、その溶解度とバイオアベイラビリティを高める製剤の開発に使用されています 。 さらに、この化合物は、他の種類の癌の治療における潜在的な用途についても研究されています .
科学的研究の応用
Abiraterone acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat advanced prostate cancer by inhibiting androgen biosynthesis . Research has shown that this compound can significantly improve survival rates in patients with metastatic prostate cancer .
In the pharmaceutical industry, this compound is used to develop formulations that enhance its solubility and bioavailability, such as nanocrystal tablets . Additionally, the compound is being studied for its potential use in treating other types of cancer .
作用機序
アビラテロン酢酸塩は、生体内でアビラテロンに変換され、酵素17α-ヒドロキシラーゼ/C17,20-リアーゼ (CYP17A1) を阻害します。 この酵素は、副腎、精巣、前立腺腫瘍におけるアンドロゲン生合成に不可欠です 。 CYP17A1を阻害することにより、アビラテロン酢酸塩はテストステロンや他のアンドロゲンの産生を減らし、それによって前立腺がん細胞の増殖を遅らせます .
類似化合物との比較
アビラテロン酢酸塩は、ビカルタミドやエンザルタミドなど、前立腺がんの治療に使用される他の抗アンドロゲンと比較されることがよくあります 。 これらの化合物はすべてアンドロゲン活性を阻害しますが、アビラテロン酢酸塩は、副腎や前立腺腫瘍など、複数の部位でアンドロゲン産生を阻害できる点でユニークです 。この包括的な阻害により、アビラテロン酢酸塩は、進行した前立腺がんの治療に特に効果的です。
類似化合物
特性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
| Record name | Abiraterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-18-2 | |
| Record name | Abiraterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abiraterone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abiraterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abiraterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abiraterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABIRATERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Abiraterone acetate?
A: this compound is a prodrug that is metabolized to Abiraterone, a potent and irreversible inhibitor of cytochrome P450 17A1 (CYP17A1). [] CYP17A1 is an enzyme crucial for androgen biosynthesis, catalyzing two key steps: 17α-hydroxylase and C17,20-lyase. [] By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens (including testosterone) from the testes, adrenal glands, and even within the tumor itself. [, ] This is particularly important in castration-resistant prostate cancer (CRPC), where tumors can continue to grow despite low levels of circulating testosterone by utilizing these alternative androgen sources. [, ]
Q2: What is the molecular formula and weight of this compound?
A: While the provided abstracts do not specify the molecular formula and weight of this compound, several papers focus on its structural characteristics and modifications. For detailed spectroscopic data and characterization of this compound and its metabolites, refer to the research by [].
Q3: How stable is this compound under various conditions?
A: The stability of this compound under different conditions has been a significant area of research. Studies have explored various formulation strategies to enhance its stability, solubility, and bioavailability. [, , , ] For instance, nanocrystal technology has been investigated to improve the dissolution rate and oral bioavailability of this compound. []
Q4: What is the pharmacokinetic profile of this compound?
A: this compound is administered orally and is rapidly converted to its active metabolite, Abiraterone. [, ] Food significantly impacts the absorption of this compound, leading to a several-fold increase in exposure when taken with a high-fat meal compared to fasting conditions. [] Therefore, it is generally recommended to administer this compound in a fasted state to minimize variability in drug exposure. []
Q5: How efficacious is this compound in treating prostate cancer?
A: this compound, in combination with prednisone, has demonstrated significant antitumor activity in various settings of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). [, , , , , , ] Clinical trials have shown improvements in overall survival, progression-free survival, and prostate-specific antigen (PSA) response rates compared to placebo or other standard treatments. [, , , , ]
Q6: Are there any known mechanisms of resistance to this compound?
A: Despite its efficacy, resistance to this compound is a significant clinical challenge. While the provided abstracts do not delve deep into specific resistance mechanisms, they highlight the dynamic evolution of CRPC and the emergence of resistant phenotypes following treatment. [, ] Ongoing research aims to understand the genomic and molecular mechanisms underlying Abiraterone resistance and develop strategies to overcome it. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


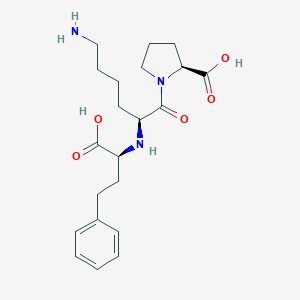
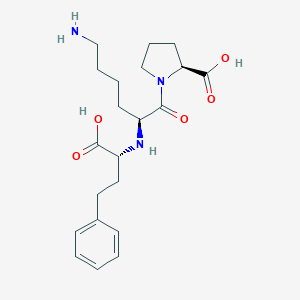
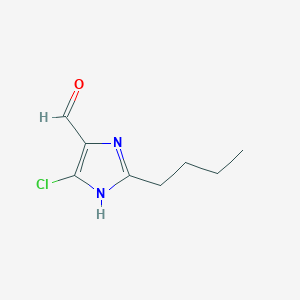
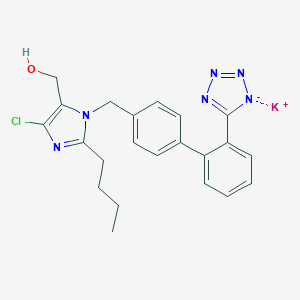

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
